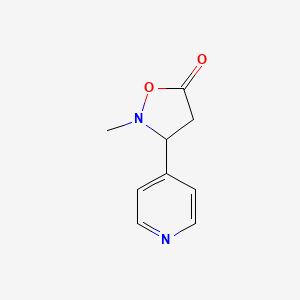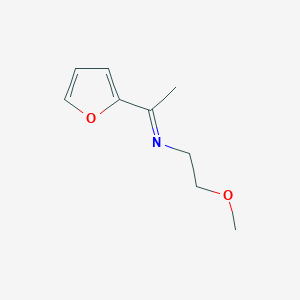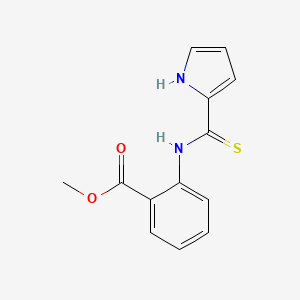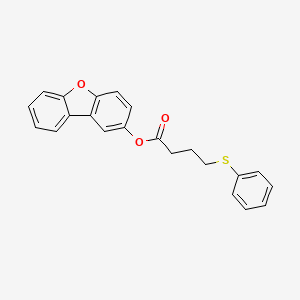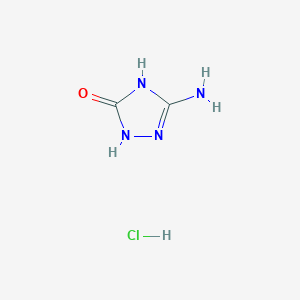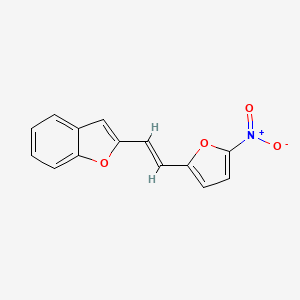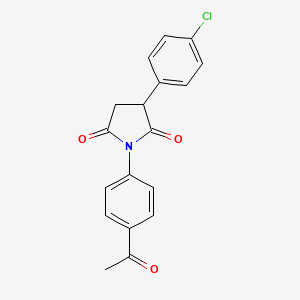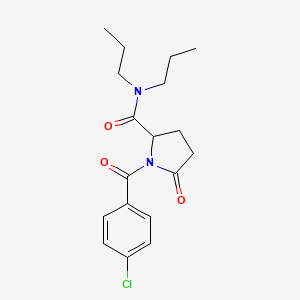
(Z)-4-((Butylthio)methylene)-3-phenylisoxazol-5(4H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Z)-4-((Butylthio)methylene)-3-phenylisoxazol-5(4H)-one is a synthetic organic compound that belongs to the isoxazole family Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom This particular compound is characterized by the presence of a butylthio group and a phenyl group attached to the isoxazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-4-((Butylthio)methylene)-3-phenylisoxazol-5(4H)-one typically involves the reaction of 3-phenylisoxazol-5(4H)-one with butylthiol in the presence of a base. The reaction conditions often include:
Solvent: Commonly used solvents include dichloromethane or ethanol.
Base: Bases such as sodium hydride or potassium carbonate are used to deprotonate the thiol group, facilitating the nucleophilic attack on the isoxazole ring.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures (e.g., 40-60°C).
Time: The reaction time can vary from a few hours to overnight, depending on the specific conditions and desired yield.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include:
Optimization of Reaction Conditions: Scaling up the reaction while maintaining optimal temperature, solvent, and base conditions.
Purification: Techniques such as recrystallization, column chromatography, or distillation are used to purify the final product.
Safety and Environmental Considerations: Industrial processes must adhere to safety regulations and minimize environmental impact by managing waste and using green chemistry principles where possible.
化学反应分析
Types of Reactions
(Z)-4-((Butylthio)methylene)-3-phenylisoxazol-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The butylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The isoxazole ring can be reduced to the corresponding isoxazoline using reducing agents like lithium aluminum hydride.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent, room temperature to 50°C.
Reduction: Lithium aluminum hydride, tetrahydrofuran as a solvent, reflux conditions.
Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation, sulfuric acid as a catalyst, room temperature to 60°C.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of isoxazolines.
Substitution: Formation of nitro or halogenated derivatives of the phenyl group.
科学研究应用
(Z)-4-((Butylthio)methylene)-3-phenylisoxazol-5(4H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for various functionalized isoxazoles.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a pharmacophore in drug design, particularly in the development of novel therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials, including polymers and coatings.
作用机制
The mechanism of action of (Z)-4-((Butylthio)methylene)-3-phenylisoxazol-5(4H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The butylthio group and isoxazole ring can participate in various interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking, influencing the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
(Z)-4-((Methylthio)methylene)-3-phenylisoxazol-5(4H)-one: Similar structure with a methylthio group instead of a butylthio group.
(Z)-4-((Ethylthio)methylene)-3-phenylisoxazol-5(4H)-one: Similar structure with an ethylthio group.
(Z)-4-((Propylthio)methylene)-3-phenylisoxazol-5(4H)-one: Similar structure with a propylthio group.
Uniqueness
(Z)-4-((Butylthio)methylene)-3-phenylisoxazol-5(4H)-one is unique due to the presence of the butylthio group, which can influence its chemical reactivity and biological activity. The length and hydrophobicity of the butyl chain can affect the compound’s solubility, membrane permeability, and interaction with biological targets, distinguishing it from its shorter-chain analogs.
属性
分子式 |
C14H15NO2S |
|---|---|
分子量 |
261.34 g/mol |
IUPAC 名称 |
(4Z)-4-(butylsulfanylmethylidene)-3-phenyl-1,2-oxazol-5-one |
InChI |
InChI=1S/C14H15NO2S/c1-2-3-9-18-10-12-13(15-17-14(12)16)11-7-5-4-6-8-11/h4-8,10H,2-3,9H2,1H3/b12-10- |
InChI 键 |
SZBBXMDOZRFHNE-BENRWUELSA-N |
手性 SMILES |
CCCCS/C=C\1/C(=NOC1=O)C2=CC=CC=C2 |
规范 SMILES |
CCCCSC=C1C(=NOC1=O)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


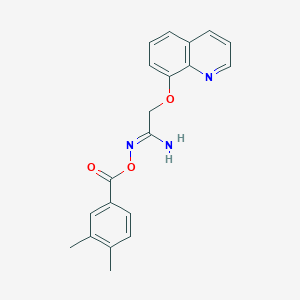
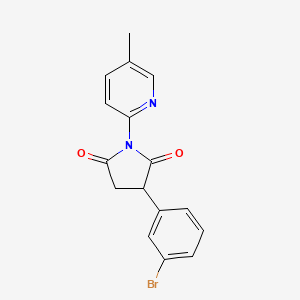

![2-{2-[(2-Hydroxyethyl)sulfanyl]ethyl}-4,4-dimethyl-1,3-oxazol-5(4H)-one](/img/structure/B12882969.png)
